molecular formula C24H18O5 B5695465 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B5695465
M. Wt: 386.4 g/mol
InChI Key: MWZVXDCUDZWDIQ-UHFFFAOYSA-N
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Description

WAY-344282 is a compound known for its significant pharmacological activities. It is a cell-permeable diterpene isolated from the Indian plant Coleus forskohlii. This compound has been studied for its various biological effects, including its role as an activator of adenylate cyclase, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-344282 involves the extraction of the diterpene from the plant Coleus forskohlii. The compound is typically isolated using organic solvents and purified through chromatographic techniques. The reaction conditions for the synthesis are optimized to maintain the integrity of the compound and ensure high yield and purity .

Industrial Production Methods

Industrial production of WAY-344282 follows similar extraction and purification methods as laboratory synthesis but on a larger scale. The process involves the cultivation of Coleus forskohlii plants, followed by extraction using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic purification to isolate WAY-344282 .

Chemical Reactions Analysis

Types of Reactions

WAY-344282 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of WAY-344282, each with distinct chemical and biological properties .

Scientific Research Applications

WAY-344282 has a wide range of scientific research applications, including:

Mechanism of Action

WAY-344282 exerts its effects primarily through the activation of adenylate cyclase, leading to increased levels of cAMP in cells. This increase in cAMP levels results in various downstream effects, including the activation of protein kinase A (PKA) and the modulation of ion channels and other cellular targets. The compound also inhibits mitogen-activated protein kinase (MAPK) in certain cell types, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    Forskolin: Another diterpene isolated from Coleus forskohlii with similar adenylate cyclase-activating properties.

    Colforsin: A derivative of forskolin with enhanced stability and potency.

Uniqueness

WAY-344282 is unique in its specific activation of adenylate cyclase and its ability to modulate multiple signaling pathways. Its distinct chemical structure and biological activities make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-27-18-9-7-17(8-10-18)22(25)15-28-19-11-12-20-21(16-5-3-2-4-6-16)14-24(26)29-23(20)13-19/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZVXDCUDZWDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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